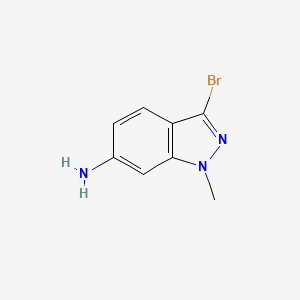

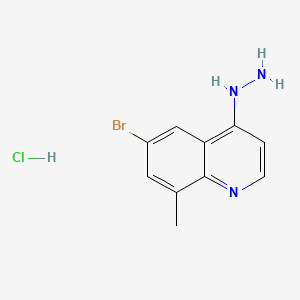

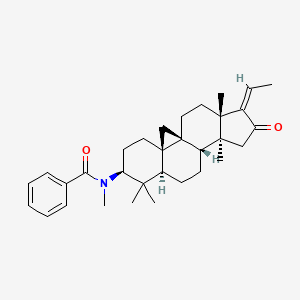

![molecular formula C14H19N3O2 B598634 tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate CAS No. 1198107-00-4](/img/structure/B598634.png)

tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate” is a chemical compound with the empirical formula C14H19N3O2 . It is a heterocyclic building block . The compound is solid in form .

Molecular Structure Analysis

The SMILES string for this compound isCc1cnc2[nH]cc(CNC(=O)OC(C)(C)C)c2c1 . This indicates that the compound contains a pyrrolopyridine core with a tert-butyl carbamate group and a methyl group attached . Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 261.32 . It is a solid compound .Applications De Recherche Scientifique

Chemical Synthesis and Biological Evaluation

A study by Silvestri et al. (2010) discussed the synthesis of a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which include compounds with tert-butyl groups. These compounds were evaluated as ligands for the human recombinant receptor hCB1. The presence of a tert-butyl group in these compounds was found to significantly improve receptor affinity, indicating the importance of tert-butyl groups in enhancing biological activity in synthesized ligands (Silvestri et al., 2010).

Prodrug Development

In another study, Saari et al. (1984) explored the synthesis and evaluation of (5-methyl-2-oxo-1,3- dioxol -4-yl)methyl and (5-tert-butyl-2-oxo-1, 3- dioxol -4-yl)methyl esters as progenitors for 3-hydroxy-alpha-methyltyrosine (methyldopa), a well-known antihypertensive agent. The study demonstrated that esters with tert-butyl groups undergo hydrolysis to release the active drug, showcasing the role of tert-butyl groups in prodrug strategies for improved drug delivery (Saari et al., 1984).

Enzyme Inhibition Studies

Grygielko et al. (2005) characterized a compound with a tert-butyl group as a potent and selective inhibitor of the transforming growth factor-β1 (TGF-β1) receptor, activin receptor-like kinase (ALK5). This compound was shown to inhibit ALK5 kinase activity and block TGF-β1-induced cellular responses, providing insights into the therapeutic potential of tert-butyl-containing compounds in treating diseases associated with TGF-β1 (Grygielko et al., 2005).

Toxicological Studies

Yuan et al. (2007) investigated the DNA adduction potential of tert-butyl alcohol (TBA) and methyl tert-butyl ether (MTBE) in mice. The study revealed that both the methyl group of MTBE and the tert-butyl group can form adducts with DNA, highlighting the importance of understanding the toxicological implications of tert-butyl groups in chemical compounds (Yuan et al., 2007).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-5-11-10(7-16-12(11)15-6-9)8-17-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQBDOARKSNITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC=C2CNC(=O)OC(C)(C)C)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673640 |

Source

|

| Record name | tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198107-00-4 |

Source

|

| Record name | tert-Butyl [(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

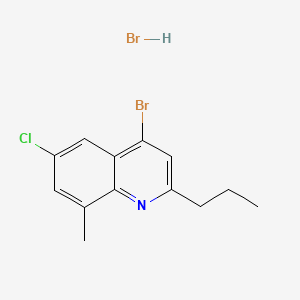

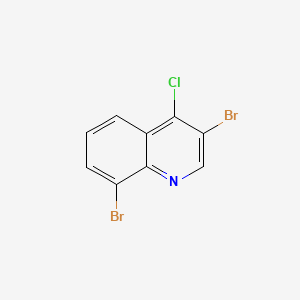

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

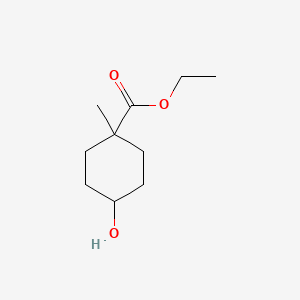

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)

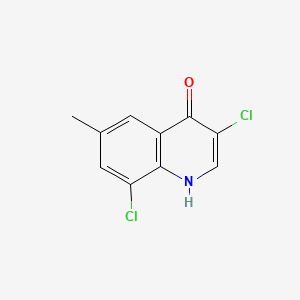

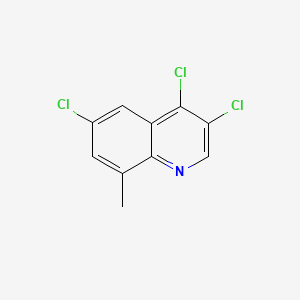

![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)